molecular formula C23H18BrN5O2S B2380676 3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895640-88-7

3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2380676
CAS No.: 895640-88-7
M. Wt: 508.39
InChI Key: WLFBFZHDQKDHQP-UHFFFAOYSA-N
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Description

The compound 3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic molecule featuring a [1,2,3]triazolo[1,5-a]quinazolin-5-amine core substituted with a 4-bromophenyl sulfonyl group and a 2,4-dimethylphenylamine moiety. Its molecular formula is C₂₅H₂₁BrN₅O₂S, with a molecular weight of approximately 535.44 g/mol.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(2,4-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O2S/c1-14-7-12-19(15(2)13-14)25-21-18-5-3-4-6-20(18)29-22(26-21)23(27-28-29)32(30,31)17-10-8-16(24)9-11-17/h3-13H,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFBFZHDQKDHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core.

    Introduction of the Bromophenyl Sulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline core with 4-bromobenzenesulfonyl chloride under basic conditions.

    Attachment of the Dimethylphenyl Group: This step involves the coupling of the sulfonylated triazoloquinazoline with 2,4-dimethylaniline under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Coupling Reactions: Common reagents include palladium catalysts and ligands, with conditions involving inert atmospheres and elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of 3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of triazoloquinazoline derivatives with variations in sulfonyl and aryl substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target compound C₂₅H₂₁BrN₅O₂S 535.44 4-Bromophenyl sulfonyl; 2,4-dimethylphenyl Bromine enhances electrophilicity; dimethyl groups increase hydrophobicity
N-Benzyl-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine C₂₂H₁₆BrN₅O₂S 494.37 4-Bromophenyl sulfonyl; benzyl Benzyl group improves membrane permeability but reduces steric hindrance
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine C₂₆H₂₂FN₅O₂S 511.55 2,5-Dimethylphenyl sulfonyl; 4-fluorobenzyl Fluorine increases electronegativity; dual methyl groups enhance rigidity
N-(4-Ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine C₂₃H₁₉N₅O₃S 453.49 Phenyl sulfonyl; 4-ethoxyphenyl Ethoxy group improves solubility but may reduce target affinity
N-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine C₂₃H₁₈ClN₅O₂S 471.94 4-Methylphenyl sulfonyl; 3-chloro-4-methylphenyl Chlorine enhances bioactivity; methyl groups modulate pharmacokinetics

Biological Activity

The compound 3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS No. 667901-93-1) is a synthetic derivative belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.

  • Molecular Formula : C20H18BrN5O4S
  • Molecular Weight : 480.4 g/mol
  • Boiling Point : Approximately 632.1 °C (predicted)
  • Density : 1.521 g/cm³ (predicted)
  • pKa : 8.21 (predicted)

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its potential as an inhibitor of various enzymes and its effects on different biological pathways.

Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase activity of quinazoline derivatives. For instance, compounds similar to our target compound have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease. The inhibition percentages for related compounds were reported as follows:

  • Compound 5b: Inhibition of 27.10% at 1 mM concentration.
  • Compound 5d: Inhibition of 25.84% at 1 mM concentration .

Kinase Inhibition

Another area of interest is the inhibition of kinases. Quinazoline derivatives have been evaluated for their ability to inhibit various kinases involved in cancer progression:

  • Compounds demonstrated binding affinities comparable to known inhibitors like Staurosporine.
  • Notably, some derivatives showed ΔTm values indicating significant stabilization of kinase structures .

Case Studies and Experimental Findings

StudyCompoundActivityMethodology
Uraz et al., 20175bAChE InhibitionModified Ellman's spectrophotometric method
De Gruyter StudyVarious QuinazolinesKinase InhibitionThermal shift assays

Specific Findings

  • Anticancer Properties : Some quinazoline derivatives have exhibited cytotoxic effects against cancer cell lines through apoptosis induction mechanisms.
  • Antimicrobial Activity : Related compounds have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.

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